Tert-butyl 2-chloro-2-cyanoacetate
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Overview
Description
Tert-butyl 2-chloro-2-cyanoacetate is an organic compound with the molecular formula C7H11ClNO2. It is a versatile intermediate used in various chemical syntheses due to its unique structural features, which include a tert-butyl ester, a chloro group, and a cyano group. These functional groups make it a valuable building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 2-chloro-2-cyanoacetate can be synthesized through several methods. One common approach involves the reaction of tert-butyl cyanoacetate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl chloro(cyano)acetate may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-chloro-2-cyanoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of tert-butyl cyanoacetic acid.
Reduction: Formation of tert-butyl aminoacetate.
Scientific Research Applications
Tert-butyl 2-chloro-2-cyanoacetate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the development of enzyme inhibitors and other bioactive compounds.
Medicine: As an intermediate in the synthesis of drugs with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl chloro(cyano)acetate involves its functional groups:
Chloro Group: Acts as a leaving group in nucleophilic substitution reactions.
Cyano Group: Participates in various transformations, including reduction and nucleophilic addition.
Ester Group: Can be hydrolyzed or transesterified under appropriate conditions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl cyanoacetate: Similar structure but lacks the chloro group.
Tert-butyl bromoacetate: Similar structure but with a bromo group instead of a chloro group.
Ethyl cyanoacetate: Similar structure but with an ethyl ester instead of a tert-butyl ester.
Uniqueness
Tert-butyl 2-chloro-2-cyanoacetate is unique due to the presence of both a chloro and a cyano group, which allows for diverse chemical transformations. Its tert-butyl ester group provides steric hindrance, making it more stable under certain reaction conditions compared to its ethyl ester counterpart .
Properties
Molecular Formula |
C7H10ClNO2 |
---|---|
Molecular Weight |
175.61 g/mol |
IUPAC Name |
tert-butyl 2-chloro-2-cyanoacetate |
InChI |
InChI=1S/C7H10ClNO2/c1-7(2,3)11-6(10)5(8)4-9/h5H,1-3H3 |
InChI Key |
ZDLQYYNXTWSHJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C#N)Cl |
Origin of Product |
United States |
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